molecular formula C7H9ClO5 B15195391 Dimethyl 2-chloro-3-oxopentanedioate CAS No. 56417-64-2

Dimethyl 2-chloro-3-oxopentanedioate

Cat. No.: B15195391
CAS No.: 56417-64-2
M. Wt: 208.59 g/mol
InChI Key: KMWRXWZCNKWYSF-UHFFFAOYSA-N
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Description

Dimethyl 2-chloro-3-oxopentanedioate is a substituted diester compound characterized by a central ketone group, a chloro substituent, and two methyl ester moieties. This structure confers unique reactivity, making it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its electron-withdrawing chloro and ketone groups influence its electrophilic properties, enabling applications in cyclization reactions and cross-coupling processes.

Properties

IUPAC Name

dimethyl 2-chloro-3-oxopentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO5/c1-12-5(10)3-4(9)6(8)7(11)13-2/h6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWRXWZCNKWYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C(C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90311273
Record name NSC240857
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URL https://comptox.epa.gov/dashboard/DTXSID90311273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56417-64-2
Record name Pentanedioic acid, 2-chloro-3-oxo-, 1,5-dimethyl ester
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Record name NSC240857
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-chloro-3-oxopentanedioate can be synthesized through several methods. One common approach involves the chlorination of dimethyl 3-oxopentanedioate. This reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:

Dimethyl 3-oxopentanedioate+SOCl2Dimethyl 2-chloro-3-oxopentanedioate+SO2+HCl\text{Dimethyl 3-oxopentanedioate} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} Dimethyl 3-oxopentanedioate+SOCl2​→Dimethyl 2-chloro-3-oxopentanedioate+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced equipment and controlled reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-chloro-3-oxopentanedioate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Ester Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

Scientific Research Applications

Dimethyl 2-chloro-3-oxopentanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-chloro-3-oxopentanedioate depends on its specific application. In nucleophilic substitution reactions, the chloro group acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s reactivity and properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence exclusively compares dimethyl fumarate (DMF) and interferon beta-1a (IFNβ-1a) in MS therapy.

Table 1: Key Clinical Outcomes of DMF vs. IFNβ-1a in MS Patients

Parameter DMF Group (n=218) IFNβ-1a Group (n=98) Adjusted Odds Ratio (95% CI)
Clinical Relapse Rate 24.5% 9.6% 0.35 (0.19–0.65)
New MRI Lesions 28.6% 8.7% 0.25 (0.13–0.48)
NEDA-3 Achievement* 79.9% 51.1% 3.84 (2.18–6.77)

*NEDA-3 (No Evidence of Disease Activity): Composite endpoint combining clinical relapse, MRI activity, and disability progression .

Mechanistic and Structural Differences

DMF : An oral Nrf2 pathway activator with anti-inflammatory and neuroprotective effects. Its structure includes conjugated double bonds, enabling electrophilic reactivity.

IFNβ-1a: A subcutaneous or intramuscular injectable immunomodulator that reduces pro-inflammatory cytokine production via interferon receptor signaling.

DMF demonstrated superior efficacy in suppressing disease activity (adjusted odds ratio for NEDA-3: 3.84) compared to IFNβ-1a, likely due to its dual mechanism of action and oral bioavailability .

Limitations and Discrepancies

The mismatch suggests either:

  • An error in the compound name (e.g., confusion between dimethyl fumarate and dimethyl 2-chloro-3-oxopentanedioate), or
  • A lack of accessible data for the specified compound in the provided materials.

For a valid comparison of this compound, additional evidence on its structural analogs (e.g., dimethyl oxaloacetate, chloro-substituted diesters) would be required, including data on reactivity, stability, and bioactivity.

Q & A

Q. How can prior studies on analogous esters (e.g., ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate) inform research on this compound?

  • Methodological Answer : Conduct a meta-analysis of reaction databases (e.g., Reaxys) to identify trends in ester reactivity. and demonstrate cross-compound comparisons for mechanistic insights .

Q. What gaps exist in current literature regarding the compound’s role in green chemistry applications?

  • Methodological Answer : Perform a systematic review using PRISMA guidelines. Code themes like "solvent-free synthesis" or "catalyst recyclability" to identify understudied areas. and emphasize iterative literature analysis to refine research questions .

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